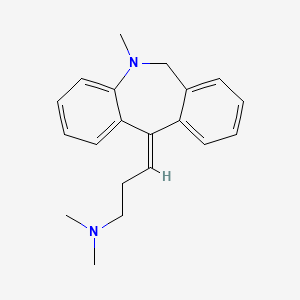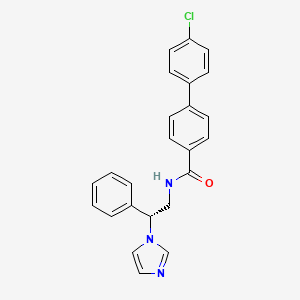
SDZ285428
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1’-Biphenyl)-4-carboxamide, 4’-chloro-N-((2R)-2-(1H-imidazol-1-yl)-2-phenylethyl)- is a complex organic compound that features a biphenyl core with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-4-carboxamide, 4’-chloro-N-((2R)-2-(1H-imidazol-1-yl)-2-phenylethyl)- typically involves multi-step organic reactions. The process may start with the formation of the biphenyl core, followed by the introduction of the carboxamide group and the chloro substituent. The imidazole ring is then attached through a series of coupling reactions. Common reagents used in these steps include palladium catalysts, base reagents like sodium hydride, and solvents such as dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for reagent addition and product isolation would ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The chloro substituent can be replaced through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiols.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Azide or thiol-substituted biphenyl compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be studied for their interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound’s structure suggests potential as a pharmaceutical agent. It may be investigated for its activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or liquid crystals.
Mecanismo De Acción
The mechanism by which (1,1’-Biphenyl)-4-carboxamide, 4’-chloro-N-((2R)-2-(1H-imidazol-1-yl)-2-phenylethyl)- exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The imidazole ring is known to bind to metal ions, which could be relevant in its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
(1,1’-Biphenyl)-4-carboxamide derivatives: Compounds with different substituents on the biphenyl core.
Imidazole-containing compounds: Molecules featuring the imidazole ring, such as histamine or antifungal agents like ketoconazole.
Uniqueness
The uniqueness of (1,1’-Biphenyl)-4-carboxamide, 4’-chloro-N-((2R)-2-(1H-imidazol-1-yl)-2-phenylethyl)- lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
174262-10-3 |
|---|---|
Fórmula molecular |
C24H20ClN3O |
Peso molecular |
401.9 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-N-[(2R)-2-imidazol-1-yl-2-phenylethyl]benzamide |
InChI |
InChI=1S/C24H20ClN3O/c25-22-12-10-19(11-13-22)18-6-8-21(9-7-18)24(29)27-16-23(28-15-14-26-17-28)20-4-2-1-3-5-20/h1-15,17,23H,16H2,(H,27,29)/t23-/m0/s1 |
Clave InChI |
FHHNSSGZEIVGMS-QHCPKHFHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@H](CNC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)N4C=CN=C4 |
SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)N4C=CN=C4 |
SMILES canónico |
C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)N4C=CN=C4 |
| 174262-10-3 | |
Sinónimos |
VID 400 VID400 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazolo[3,4-b]quinoline](/img/structure/B1245989.png)

![(6aS,11bR)-9,10-dimethoxy-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,6a-diol](/img/structure/B1245993.png)
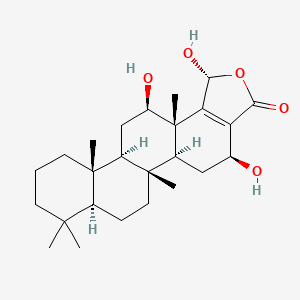
![(3R,7S)-3-Hydroxy-7-[2,6-dihydroxy-4-methoxy-3-(3-phenylpropenoyl)phenyl]-7-(4-hydroxyphenyl)-1-phenyl-5-heptene](/img/structure/B1245996.png)
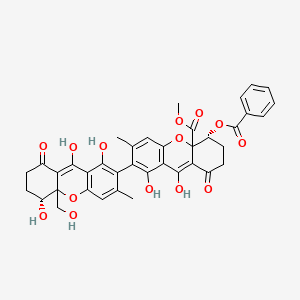
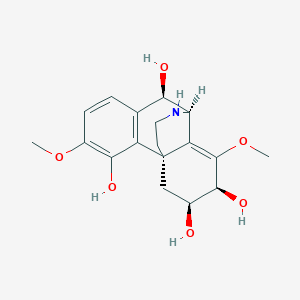

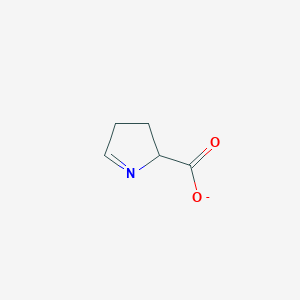
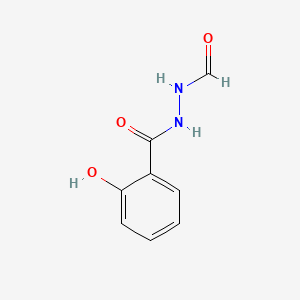
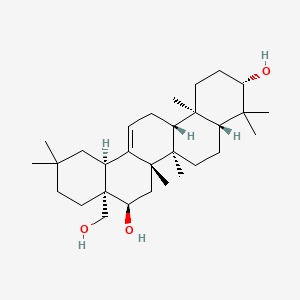
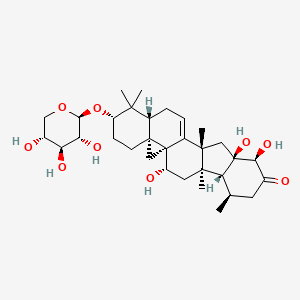
![[(1S,2R,3R,4R,5R,6S,7S,8R,13S,16S,17R,18R)-8-acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1246011.png)
